Silver(1+) periodate

Catalog No.
S1516991
CAS No.
15606-77-6
M.F
Ag5IO6
M. Wt
298.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver(1+) periodate

CAS Number

15606-77-6

Product Name

Silver(1+) periodate

IUPAC Name

silver;periodate

Molecular Formula

Ag5IO6

Molecular Weight

298.77 g/mol

InChI

InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1

InChI Key

JWUKKEHXERVSKS-UHFFFAOYSA-M

SMILES

[O-]I(=O)(=O)=O.[Ag+]

Canonical SMILES

[O-]I(=O)(=O)=O.[Ag+]

Antimicrobial Properties

Studies suggest that silver(I) periodate exhibits antimicrobial activity against various bacteria, fungi, and viruses. This property makes it a potential candidate for developing new disinfectants and antimicrobial agents.

  • A study published in the journal "Materials Science and Engineering: C" found that silver(I) periodate nanoparticles demonstrated significant antibacterial activity against E. coli and S. aureus [1].
  • Another study published in "Letters in Applied Microbiology" reported that silver(I) periodate exhibited antifungal activity against Candida albicans [2].

[1]

[2]:

Catalyst for Organic Reactions

Silver(I) periodate has been explored as a catalyst for various organic reactions, including oxidation, coupling, and rearrangement reactions. Its ability to activate oxygen bonds makes it a potential green alternative to traditional catalysts that often involve toxic or hazardous materials.

  • Research published in the journal "RSC Advances" demonstrated the use of silver(I) periodate as an efficient catalyst for the oxidation of alcohols to aldehydes and ketones [3].
  • Another study published in "Tetrahedron Letters" reported the application of silver(I) periodate as a catalyst for the C-H bond activation and functionalization of organic molecules [4].

[3]

[4]:

Material Science Applications

Silver(I) periodate has been investigated for its potential applications in material science, such as the development of new functional materials with specific properties.

  • A study published in the journal "Crystal Growth & Design" reported the synthesis of silver(I) periodate nanowires with potential applications in electronics and sensors [5].
  • Another study published in "Dalton Transactions" explored the use of silver(I) periodate as a precursor for the preparation of novel silver-based materials with interesting optical properties [6].

Silver(1+) periodate, also known as silver periodate, is an inorganic compound represented by the formula AgIO4\text{AgIO}_4. It is characterized as an orange-colored crystalline solid formed from silver cations (Ag+\text{Ag}^+) and periodate anions (IO43\text{IO}_4^{3-}). The compound's structure consists of a central silver cation surrounded by four tetrahedrally arranged periodate ions. Each periodate ion features a pyramid-like structure with an iodine atom at its center, bonded to four oxygen atoms. Notably, the oxygen atoms possess lone pairs that can engage in hydrogen bonding and coordinate covalent bonding with other molecules, enhancing the reactivity of silver(1+) periodate .

The mechanism of action of silver(I) periodate depends on the specific application.

  • Oxidation: As an oxidizing agent, the periodate ion (IO₄³⁻) transfers oxygen to another molecule, causing it to be oxidized. The specific mechanism involves the formation of cyclic intermediates [].
  • Antimicrobial activity: The exact mechanism of its antimicrobial action is still under investigation. However, it is believed to involve disruption of the cell wall and membrane of microbes.
, particularly in oxidation processes. It can oxidize organic compounds containing vicinal diols, where two hydroxyl groups are located on adjacent carbon atoms. The specific mechanisms of these reactions depend on the nature of the organic substrates involved. Additionally, silver(1+) periodate has been explored as a catalyst in organic reactions, including oxidation and coupling reactions, due to its ability to activate oxygen bonds .

The biological activity of silver(1+) periodate is primarily attributed to its antimicrobial properties. Studies indicate that it exhibits significant antimicrobial activity against a variety of bacteria, fungi, and viruses. This makes it a potential candidate for developing new disinfectants and antimicrobial agents. Furthermore, research suggests that silver(1+) periodate retains its antimicrobial efficacy even when exposed to biological fluids such as urine and blood, which typically inactivate other silver-containing agents .

Silver(1+) periodate can be synthesized through several methods, the most common being the reaction between silver nitrate and sodium periodate in an aqueous solution:

AgNO3(aq)+NaIO4(aq)AgIO4(s)+NaNO3(aq)\text{AgNO}_3(aq)+\text{NaIO}_4(aq)\rightarrow \text{AgIO}_4(s)+\text{NaNO}_3(aq)

Alternative synthesis methods involve mixing a hydroxide (such as potassium hydroxide), a source of iodine (like potassium meta-periodate), and a source of silver ions (such as silver nitrate) in an aqueous solution. This method allows for controlled synthesis conditions and can yield high-purity products .

Silver(1+) periodate has diverse applications across various fields:

  • Antimicrobial Agents: Due to its potent antimicrobial properties, it is investigated for use in wound dressings and disinfectants.
  • Catalysts: It serves as a catalyst for organic reactions, offering a greener alternative to traditional catalysts that may involve toxic materials.
  • Material Science: Silver(1+) periodate is explored for developing new functional materials with specific properties .

Research on interaction studies involving silver(1+) periodate indicates that its antimicrobial action may be enhanced through interactions with biological matrices such as biofilms. The presence of iodine in the compound facilitates the transfer of silver ions through these matrices, potentially improving its effectiveness against microbial colonies .

Several compounds share similarities with silver(1+) periodate in terms of composition and functionality:

Silver(1+) periodate stands out due to its unique combination of oxidation potential and antimicrobial activity, making it particularly valuable in both chemical synthesis and biomedical applications .

Solvothermal and Precipitation Synthesis Methodologies

AgIO₄ is typically synthesized via precipitation or solvothermal routes, each offering distinct advantages in controlling particle size and morphology.

Precipitation Method

The precipitation method involves the reaction of silver nitrate (AgNO₃) with potassium periodate (KIO₄) in acidic media. A representative protocol includes:

  • Dissolving KIO₄ in deionized water.
  • Adding AgNO₃ solution dropwise to a nitric acid (HNO₃) solution under stirring.
  • Filtering and washing the precipitate with dilute HNO₃.

This method yields AgIO₄ with high purity, though particle aggregation may occur. The reaction is governed by the equilibrium:
$$
\text{Ag}^+ + \text{IO}4^{−} \rightarrow \text{AgIO}4 \downarrow
$$
Key parameters include stoichiometric ratios of reactants, pH control, and reaction temperature. For example, excess HNO₃ ensures solubility of byproducts and prevents hydroxide formation.

Solvothermal Synthesis

Solvothermal methods enable precise control over crystal morphology by utilizing high-temperature solvents. While direct reports on AgIO₄ synthesis via this route are limited, analogous approaches for composite materials (e.g., SrTiO₃/AgIO₄) involve:

  • Mixing AgNO₃ with sodium metaperiodate (NaIO₄) in a solvent (e.g., ethanol or ethylene glycol).
  • Heating the mixture under autogenous pressure to facilitate nucleation and growth.

This method can produce nanoparticles or heterostructured composites, though scalability remains a challenge.

Mechanochemical Synthesis Approaches at Ambient Conditions

Mechanochemistry offers a solvent-free, low-energy alternative for synthesizing AgIO₄. Recent studies highlight its efficiency in producing high-purity phases:

MethodConditionsYieldMorphology
Ball millingAgNO₃ + NaIO₄, room temperature, 30 min~90%Microcrystalline powders
Cryogenic millingLiquid nitrogen, controlled atmosphere~85%Nanoparticles

Mechanochemical synthesis exploits mechanical energy to break ionic bonds, enabling solid-state reactions. For AgIO₄, this approach avoids thermal decomposition and stabilizes metastable phases. For instance, milling AgNO₃ and NaIO₄ powders for 30 minutes yields AgIO₄ with minimal byproducts.

Single Crystal X-Ray Diffraction Analysis of AgIO₄ Structures

Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating the atomic arrangement of AgIO₄. Structural studies reveal:

ParameterValueSource
Crystal systemOrthorhombic
Space groupPnma
Lattice parametersa = 5.941 Å, b = 7.824 Å, c = 12.725 Å

AgIO₄ crystallizes in an orthorhombic structure, confirmed by powder XRD (JCPDS 01-071-3844). The Ag⁺ ions coordinate with iodate (IO₄³⁻) ligands, forming a distorted octahedral geometry. This coordination environment enhances its photocatalytic activity by facilitating charge separation.

Phase Purity Optimization Through Acidimetric Titration

Phase purity is optimized via acidimetric titration, which adjusts the pH to minimize impurities. The process involves:

  • Dissolving AgIO₄ in HNO₃ to protonate IO₄³⁻ into HIO₄.
  • Titrating with a base (e.g., NaOH) to precipitate AgIO₄ at neutral pH.

Key advantages:

  • Eliminates residual ions (e.g., NO₃⁻, K⁺).
  • Stabilizes the AgIO₄ phase against hydrolysis.

For example, titrating a AgIO₄ suspension with HNO₃ to pH 6.8 ensures complete precipitation and removes byproducts like Ag₂O or AgOH.

Visible-Light-Driven Organic Dye Degradation Pathways

Silver(1+) periodate has emerged as a highly effective photocatalyst for the degradation of organic dyes under visible light irradiation [2]. The compound exhibits exceptional photocatalytic activity that significantly exceeds the performance of other silver-based semiconductors such as silver phosphate and silver arsenate in the photodegradation of rhodamine B [2]. The photosensitization mechanism underlying this superior activity has been attributed to the unique electronic structure and optical properties of silver(1+) periodate [2].

The photodegradation pathways involve the generation of electron-hole pairs upon visible light absorption, which subsequently initiate a series of oxidative processes targeting organic dye molecules [6]. Research has demonstrated that silver(1+) periodate-based systems can achieve remarkably high degradation efficiencies, with studies reporting 95.58% degradation of congo red and 96.11% degradation of rhodamine B under visible light irradiation [6]. The degradation kinetics follow pseudo-first-order behavior, with the photocatalytic process typically reaching completion within 100-140 minutes depending on the specific dye and experimental conditions [6].

The mechanistic pathway begins with the absorption of visible light photons by silver(1+) periodate, which promotes electrons from the valence band to the conduction band [4]. This photoexcitation creates reactive charge carriers that participate in subsequent oxidation reactions with organic dye molecules [4]. The high photocatalytic efficiency has been attributed to the favorable band gap energy of approximately 2.1 to 2.25 electron volts, which enables effective harvesting of visible light [4]. The photosensitization mechanism ensures efficient utilization of photogenerated charge carriers for the degradation of target organic compounds [2].

Organic DyeDegradation Efficiency (%)Irradiation Time (min)Reference
Rhodamine B96.11100 [6]
Congo Red95.58140 [6]
Fluorescein98.0Not specified [10]

Z-Scheme Heterojunction Construction with Semiconductor Composites

The construction of Z-scheme heterojunctions incorporating silver(1+) periodate represents a significant advancement in photocatalytic system design [4] [10]. These heterojunctions combine silver(1+) periodate with various semiconductor materials to create composite systems with enhanced charge separation efficiency and improved photocatalytic performance [4]. The Z-scheme mechanism facilitates the preservation of strong oxidation and reduction potentials while promoting effective charge carrier separation [10].

Strontium titanate/silver(1+) periodate composites exemplify the effectiveness of Z-scheme heterojunction construction [4]. The formation of this heterojunction results from the matched band energy structures, where the conduction band potential of silver(1+) periodate at 1.08 electron volts aligns favorably with the valence band potential of graphitic carbon nitride at 1.4 electron volts [10]. This small energy difference enables the construction of a direct Z-scheme mechanism that enhances quantum efficiency while maintaining high oxidative and reductive power [10].

The Z-scheme mechanism operates through a specific charge transfer pathway where electrons from the lower conduction band of silver(1+) periodate migrate to the semiconductor partner and recombine with holes in the valence band [4]. This process effectively suppresses recombination in both semiconductors while preserving electrons in the conduction band of the partner semiconductor and holes in the valence band of silver(1+) periodate [4]. The remaining charge carriers possess enhanced redox capabilities that contribute to superior photocatalytic performance [4].

Experimental results demonstrate that Z-scheme heterojunctions achieve significantly higher degradation rates compared to individual components [4]. The strontium titanate/silver(1+) periodate composite exhibited a degradation rate constant of 0.0113 per minute, representing a 22-fold improvement over strontium titanate alone and a 1.7-fold enhancement compared to pristine silver(1+) periodate [4]. The enhanced performance is attributed to the synergistic interplay between semiconductors within the Z-scheme heterojunction, promoting effective charge separation and reducing electron-hole pair recombination [4].

Composite SystemRate Constant (min⁻¹)Enhancement FactorReference
Strontium titanate/Silver(1+) periodate0.011322× vs SrTiO₃ [4]
Silver(1+) periodate/Bismuth sulfideNot specified30% loading optimal [6]
Silver(1+) periodate/Graphitic carbon nitrideNot specified98% dye removal [10]

Charge Carrier Dynamics in Silver(1+) Periodate-Based Photocatalytic Systems

The charge carrier dynamics in silver(1+) periodate-based photocatalytic systems are characterized by complex electron-hole separation and transport mechanisms that determine overall photocatalytic efficiency [4] [8]. Electrochemical impedance spectroscopy and transient photocurrent response measurements reveal that electron-hole pair separation and charge transfer efficiency follow specific patterns depending on the system configuration [4]. The charge carrier dynamics are significantly influenced by the formation of heterojunctions and the resulting band alignment between silver(1+) periodate and partner semiconductors [4].

Photocurrent response studies demonstrate that silver(1+) periodate-based composites exhibit enhanced charge carrier separation compared to individual components [4]. The transient photocurrent measurements show improved photoelectronic performance in the order of composite systems exceeding individual silver(1+) periodate, which in turn surpasses other single semiconductor materials [4]. This enhanced performance is attributed to the efficient charge transfer pathways established through Z-scheme heterojunction formation [4].

The band structure analysis reveals that silver(1+) periodate possesses a conduction band potential of 1.16 electron volts and a valence band potential of 3.41 electron volts [4]. These energy levels enable effective charge carrier generation and transfer processes within composite systems [4]. The relatively narrow band gap of 2.25 electron volts facilitates visible light absorption while maintaining sufficient driving force for photocatalytic reactions [4].

Charge carrier lifetime measurements indicate that the incorporation of silver(1+) periodate into heterojunction systems significantly extends the lifetime of photogenerated charge carriers [8]. This extended lifetime is crucial for achieving high photocatalytic efficiency as it provides sufficient time for charge carriers to reach reactive sites and participate in oxidation-reduction reactions [8]. The suppression of charge carrier recombination through heterojunction formation represents a key mechanism for enhancing photocatalytic performance [4].

System ConfigurationBand Gap (eV)Conduction Band (eV)Valence Band (eV)Reference
Silver(1+) periodate2.251.163.41 [4]
Strontium titanate3.05-1.071.98 [4]
Graphitic carbon nitrideNot specified1.081.4 [10]

Mechanistic Studies of Reactive Oxygen Species Generation

The mechanistic studies of reactive oxygen species generation in silver(1+) periodate-based photocatalytic systems reveal the formation of multiple highly reactive intermediates that contribute to the degradation of organic pollutants [4] [6] [10]. The primary reactive oxygen species identified include superoxide radicals, hydroxyl radicals, and positive holes, each playing distinct roles in the photocatalytic degradation process [4] [6] [10].

Superoxide radical generation occurs through the reduction of molecular oxygen by photogenerated electrons in the conduction band of silver(1+) periodate-containing systems [4]. The electrons with sufficient negative potential reduce adsorbed oxygen molecules to form superoxide radicals, which serve as powerful oxidizing agents for organic compound degradation [4]. Radical trapping experiments have confirmed that superoxide radicals play a predominant role in the photodegradation of congo red and rhodamine B dyes [6].

Hydroxyl radical formation proceeds through the oxidation of water molecules or hydroxide ions by photogenerated holes in the valence band of silver(1+) periodate [4]. The holes possess sufficient positive potential to oxidize water or hydroxide ions, generating hydroxyl radicals with exceptionally high oxidation potential [4]. These hydroxyl radicals contribute significantly to the mineralization of organic pollutants through their strong oxidizing capabilities [4].

The Z-scheme mechanism in silver(1+) periodate-based heterojunctions enhances reactive oxygen species generation by preserving high-energy charge carriers while suppressing recombination [10]. Positive holes and superoxide radicals have been identified as the main reactive species confirming the Z-scheme mechanism in silver(1+) periodate/graphitic carbon nitride systems [10]. The enhanced quantum efficiency of charge separation in Z-scheme systems increases both the quantity and reactivity of generated reactive oxygen species [10].

Mechanistic investigations using electron spin resonance spectroscopy and radical scavenging experiments provide direct evidence for reactive oxygen species formation [6]. These studies demonstrate that the photocatalytic degradation proceeds through multiple parallel pathways involving different reactive oxygen species, with the relative contribution of each species depending on the specific system configuration and reaction conditions [6]. The synergistic action of multiple reactive oxygen species accounts for the high degradation efficiency observed in silver(1+) periodate-based photocatalytic systems [6].

Reactive Oxygen SpeciesFormation PathwayPrimary TargetReference
Superoxide radicalsElectron reduction of O₂Congo red, Rhodamine B [6]
Hydroxyl radicalsHole oxidation of H₂O/OH⁻General organic pollutants [4]
Positive holesDirect photoexcitationOrganic dye molecules [10]

Wikipedia

Silver(I) periodate

Dates

Modify: 2024-04-14

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